molecular formula C15H24F3NO3S B14169070 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate CAS No. 929602-03-9

3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate

Cat. No.: B14169070
CAS No.: 929602-03-9
M. Wt: 355.4 g/mol
InChI Key: XPNAZZWNOACNNO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate: is a chemical compound with the molecular formula C15H24F3NO3S and a molecular weight of 355.42 g/mol . This compound belongs to the class of pyridinium salts and is characterized by the presence of a trifluoromethanesulfonate anion. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate typically involves the quaternization of 3-methylpyridine with 1-octyl bromide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same quaternization and anion exchange steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium cation can interact with negatively charged sites on biomolecules or catalysts, while the trifluoromethanesulfonate anion can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems .

Comparison with Similar Compounds

  • 1-Octyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Octyl-3-methylpyridinium trifluoromethanesulfonate
  • 1-Octyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide

Comparison: Compared to similar compounds, 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of the pyridinium cation and trifluoromethanesulfonate anion. This combination imparts distinct chemical properties, such as higher thermal stability and unique solubility characteristics, making it suitable for specific applications in research and industry .

Properties

CAS No.

929602-03-9

Molecular Formula

C15H24F3NO3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-methyl-1-octylpyridin-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C14H24N.CHF3O3S/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;2-1(3,4)8(5,6)7/h9-10,12-13H,3-8,11H2,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

XPNAZZWNOACNNO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.